1-Chloro-1-nitrobutane
CAS No.: 81668-01-1
Cat. No.: VC19323121
Molecular Formula: C4H8ClNO2
Molecular Weight: 137.56 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 81668-01-1 |
|---|---|
| Molecular Formula | C4H8ClNO2 |
| Molecular Weight | 137.56 g/mol |
| IUPAC Name | 1-chloro-1-nitrobutane |
| Standard InChI | InChI=1S/C4H8ClNO2/c1-2-3-4(5)6(7)8/h4H,2-3H2,1H3 |
| Standard InChI Key | LTCNZEYBPPUKDV-UHFFFAOYSA-N |
| Canonical SMILES | CCCC([N+](=O)[O-])Cl |
Introduction
Molecular and Structural Characteristics
Chemical Identity and Formula
1-Chloro-1-nitrobutane possesses the molecular formula C₄H₈ClNO₂, with a molecular weight of 137.565 g/mol . Its structure consists of a four-carbon chain (butane) with chlorine and nitro groups bonded to the first carbon atom. The compound’s IUPAC name, 1-chloro-1-nitrobutane, reflects this substitution pattern.
Physicochemical Properties
Key physical properties of 1-chloro-1-nitrobutane include:
| Property | Value | Source |
|---|---|---|
| Density | 1.154 g/cm³ | |
| Boiling Point | 169.2°C at 760 mmHg | |
| Flash Point | 56.1°C | |
| Refractive Index | 1.44 | |
| LogP (Octanol-Water) | 2.15 | |
| Exact Mass | 137.024 g/mol |
The compound’s moderate lipophilicity (LogP = 2.15) suggests limited water solubility, favoring organic solvents such as methanol or ethanol . Its relatively low flash point classifies it as a flammable liquid, necessitating careful handling .
Synthesis and Manufacturing
Historical Patent Methods
Early synthetic routes to 1-chloro-1-nitrobutane were documented in U.S. patents from the 1930s–1940s. For instance, U.S. Patent 2,256,839 (1938) describes the nitration of 1-chlorobutane using mixed acid (HNO₃/H₂SO₄) under controlled conditions . This method proceeds via electrophilic substitution, yielding the nitro derivative alongside byproducts requiring purification through fractional distillation .
A subsequent patent (U.S. Patent 2,397,384, 1944) optimized this process by employing silver nitrite (AgNO₂) in ethanol, which facilitates nucleophilic displacement of the chlorine atom with a nitro group . The reaction can be summarized as:
This approach minimizes side reactions, achieving yields exceeding 75% .
Modern Adaptations
Contemporary syntheses often utilize Raney nickel catalysts modified with molybdenum or cobalt to hydrogenate nitro precursors selectively. While these methods are primarily documented for aromatic analogs like 1-chloro-2,4-diaminobenzene , analogous principles may apply to aliphatic nitrochlorides. For example, hydrogenation of 1-nitro-1-chlorobutane derivatives at 40–80°C and 600–800 psig hydrogen pressure could theoretically yield reduced products, though specific studies on 1-chloro-1-nitrobutane remain scarce .
Reactivity and Functional Applications
Explosive and Oxidative Hazards
1-Chloro-1-nitrobutane is classified as a reactive chemical with explosion risks under heat or mechanical shock . Decomposition generates toxic gases such as phosgene (COCl₂) and nitrogen oxides (NOₓ), necessitating inert atmospheres during storage . Comparative data from its propane analog, 1-chloro-1-nitropropane (CAS 600-25-9), indicate similar hazards, including pulmonary edema and organ toxicity .
Industrial and Research Uses
Though direct applications of 1-chloro-1-nitrobutane are sparsely documented, its structural analogs serve as:
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Fungicides: Nitrochloropropane derivatives exhibit biocidal activity against agricultural pathogens .
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Pharmaceutical intermediates: Nitro groups are precursors to amines via reduction, enabling access to bioactive molecules .
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Polymer modifiers: Incorporation of nitroalkanes enhances thermoplastic stability .
Environmental Impact and Degradation
Nitrochlorobutanes are persistent organic pollutants with low biodegradability. Hydrolysis under alkaline conditions releases nitrite ions and chlorinated byproducts, posing risks to aquatic ecosystems . Incineration is recommended for disposal, though it requires scrubbers to neutralize NOₓ emissions .
Research Gaps and Future Directions
Despite its historical synthesis, 1-chloro-1-nitrobutane remains understudied in modern contexts. Priority research areas include:
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Catalytic hydrogenation mechanisms to access chiral amines.
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Toxicokinetic studies quantifying bioaccumulation in mammalian systems.
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Green chemistry approaches utilizing ionic liquids or microwave-assisted reactions to improve synthetic efficiency.
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